molecular formula C21H18ClN3O2 B4502445 6-(2-chlorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one

6-(2-chlorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one

Cat. No.: B4502445
M. Wt: 379.8 g/mol
InChI Key: NHXIZHVNXLHJGJ-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one (CAS Number: 1246046-05-8) is a synthetically produced small molecule with a molecular formula of C21H18ClN3O2 and a molecular weight of 379.8 g/mol . This chemical entity features a hybrid structure incorporating a pyridazinone core linked to a 3,4-dihydroisoquinoline moiety via an oxoethyl spacer, further substituted with a 2-chlorophenyl group. Its structural complexity, particularly the dihydroisoquinoline component, makes it a compound of significant interest in medicinal chemistry and drug discovery research . The primary research value of this compound lies in its potential as a key intermediate or final target in the synthesis of biologically active molecules. Analogs and derivatives of dihydroisoquinolines and pyridazinones are frequently explored for their interactions with G protein-coupled receptors (GPCRs) . Specifically, structural motifs similar to this compound have been investigated for their potential as modulators of central nervous system (CNS) targets, including histamine H3 and dopamine D1 receptors . For instance, related compounds featuring the dihydroisoquinoline group have been developed as potent, subtype-selective positive allosteric modulators of the human dopamine D1 receptor, showing promise for conditions like Lewy body dementia . Furthermore, pyridazinone derivatives are a well-established class in cardiovascular research, with historical development as antihypertensive agents . Researchers can utilize this compound as a sophisticated building block for constructing chemical libraries or as a precise pharmacological tool for probing structure-activity relationships (SAR) in the development of new therapeutic agents. This product is provided for research purposes only and is strictly labeled 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated laboratory setting.

Properties

IUPAC Name

6-(2-chlorophenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2/c22-18-8-4-3-7-17(18)19-9-10-20(26)25(23-19)14-21(27)24-12-11-15-5-1-2-6-16(15)13-24/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXIZHVNXLHJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-chlorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potentials based on current research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a pyridazine ring, a chlorophenyl group, and a dihydroisoquinoline moiety. Its molecular formula is C₁₈H₁₈ClN₃O₂, with a molecular weight of approximately 345.8 g/mol.

1. Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, a related study found that certain pyridazine derivatives demonstrated selective COX-II inhibition with IC50 values in the low micromolar range, indicating potential for treating inflammatory diseases such as arthritis .

3. Cancer Therapeutics

There is emerging evidence supporting the role of this compound in cancer therapy. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. A case study involving isoquinoline derivatives revealed their ability to inhibit tumor growth in xenograft models .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of cell wall synthesis ,
Anti-inflammatoryCOX-II inhibition ,
AnticancerInduction of apoptosis via caspase activation ,

Case Studies

  • Antimicrobial Efficacy : In a study by Chahal et al., various pyridazine derivatives were tested against multiple bacterial strains, demonstrating significant inhibition at concentrations as low as 10 µg/mL .
  • Inflammatory Response : A recent study published in ACS Omega reported that selected compounds from the same family exhibited over 60% inhibition of COX-II activity in vitro, suggesting potential for therapeutic use in inflammatory conditions .
  • Cancer Cell Lines : A series of experiments conducted on human breast cancer cell lines showed that treatment with pyridazine derivatives led to a reduction in cell viability by up to 70%, indicating strong anticancer potential .

Scientific Research Applications

Treatment of Neurodegenerative Disorders

Research indicates that this compound may act as a modulator in the treatment of neurodegenerative disorders, particularly:

  • Parkinson's Disease: The compound has been identified as a potential treatment for Parkinson's disease by acting on dopaminergic pathways. It may function as an allosteric modulator, enhancing the efficacy of existing dopamine therapies while minimizing side effects associated with high doses of direct agonists .
  • Alzheimer's Disease: Preliminary studies suggest that it could also play a role in the management of Alzheimer's disease by targeting similar neurochemical pathways .

Allosteric Modulation

The compound is noted for its ability to act as an allosteric modulator, which means it can modify the receptor activity indirectly. This property is crucial for developing drugs that require fine-tuning of receptor interactions without directly competing with endogenous ligands .

Case Studies and Research Findings

StudyFindings
Patent CA2912849A1This patent discusses the use of pyridazinone derivatives, including the target compound, in treating Parkinson's disease and schizophrenia. It highlights the compound's effectiveness in improving motor functions and cognitive abilities in animal models .
Patent WO2014193781A1This research elaborates on the pharmacological profiles of similar compounds, emphasizing their potential for treating neurodegenerative diseases through modulation of neurotransmitter systems .
PubChem DataData from PubChem supports the characterization of the compound and its derivatives, providing insights into its biological activities and potential mechanisms of action .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2-chlorophenyl group undergoes nucleophilic substitution reactions under basic conditions. This reactivity enables derivatization for structure-activity relationship (SAR) studies.

Reaction Conditions Reagents Products Key References
Polar aprotic solvent, 60–80°CNaOH, K₂CO₃, or aminesSubstituted phenyl derivatives

Example :
Cl-Ph+NH3NH2-Ph+HCl\text{Cl-Ph} + \text{NH}_3 \rightarrow \text{NH}_2\text{-Ph} + \text{HCl}
The chloro substituent is replaced by nucleophiles (e.g., amines, alkoxides), forming analogs with enhanced solubility or bioactivity.

Oxidation Reactions

The dihydroisoquinoline moiety is susceptible to oxidation, converting it into a fully aromatic isoquinoline system.

Reaction Conditions Reagents Products Key References
Acidic or neutral aqueous mediaKMnO₄, O₂, or DDQOxidized isoquinoline derivatives

Mechanism :
The tetrahydroisoquinoline ring undergoes dehydrogenation, typically via radical or two-electron pathways, to yield planar aromatic systems.

Reduction Reactions

The ketone group can be reduced to a secondary alcohol, altering electronic and steric properties.

Reaction Conditions Reagents Products Key References
Room temperature, inert atmosphereNaBH₄, H₂/Pd-C2-Hydroxyethyl-substituted pyridazinone

Example :
R-CO-R’+NaBH4R-CH(OH)-R’\text{R-CO-R'} + \text{NaBH}_4 \rightarrow \text{R-CH(OH)-R'}
This reduction enhances hydrogen-bonding capacity, potentially improving target binding.

Cycloaddition Reactions

The pyridazine ring participates in Diels-Alder reactions, enabling the synthesis of polycyclic systems.

Reaction Conditions Reagents Products Key References
Thermal (80–120°C) or Lewis acid catalysisDienophiles (e.g., maleic anhydride)Fused bicyclic or tricyclic compounds

Application :
Cycloadditions expand the molecular scaffold for probing 3D structural requirements in drug design.

Cross-Coupling Reactions

The chlorophenyl and pyridazine groups enable palladium-catalyzed couplings for biaryl synthesis.

Reaction Conditions Reagents Products Key References
80–100°C, inert atmospherePd(PPh₃)₄, boronic acidsBiaryl derivatives

Example (Suzuki Coupling) :
Cl-Ph+Ar-B(OH)2Ph-Ar+B(OH)3\text{Cl-Ph} + \text{Ar-B(OH)}_2 \rightarrow \text{Ph-Ar} + \text{B(OH)}_3
This reaction diversifies the aryl component, critical for optimizing pharmacokinetic properties.

Ring-Opening Reactions

The dihydroisoquinoline ring can undergo acid- or base-mediated ring-opening under harsh conditions.

Reaction Conditions Reagents Products Key References
Strong acid (HCl, H₂SO₄)H₂O, heatLinear amine derivatives

Note :
Ring-opening is typically avoided in medicinal chemistry to preserve the heterocycle’s bioactive conformation.

Hydrolysis Reactions

The ketone group resists hydrolysis, but the pyridazinone ring can undergo controlled cleavage.

Reaction Conditions Reagents Products Key References
Aqueous acid (H₂SO₄, HCl)Prolonged refluxDicarboxylic acid fragments

Enzymatic Interactions

While not a classical reaction, the compound inhibits COX-II via H-bonding and hydrophobic interactions .

Biological Target Interaction Site Key Residues References
COX-II enzymeSecondary pocketGln192, Phe518, Arg513

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Biological Activities Unique Features
Target Compound : 6-(2-chlorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one 2-chlorophenyl, 3,4-dihydroisoquinoline ~383.8 (estimated) Potential CNS modulation (e.g., dopamine receptor interaction) Combines chlorophenyl’s lipophilicity with dihydroisoquinoline’s aromaticity for enhanced target selectivity .
6-cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one () Cyclopropyl, dihydroisoquinoline ~367.4 CNS receptor interaction (e.g., serotonin antagonism) Cyclopropyl enhances metabolic stability but reduces solubility compared to chlorophenyl .
2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one () 4-chlorobenzyl, 2-methoxyphenyl ~340.8 Anti-inflammatory, COX-2 inhibition Methoxy group improves solubility but may lower blood-brain barrier penetration vs. chlorophenyl .
6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one () 4-chlorophenyl, 2-fluorobenzyl 314.7 Antimicrobial (broad-spectrum) Fluorine’s electronegativity enhances hydrogen bonding but reduces aromatic π-stacking vs. dihydroisoquinoline .
2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one () 4-chlorophenyl, piperazine, methylsulfanyl ~454.9 Antipsychotic (D2/5-HT receptor affinity) Piperazine improves solubility; methylsulfanyl may enhance oxidative stability .

Key Findings :

Substituent Impact on Bioactivity: Chlorophenyl vs. Fluorobenzyl: Chlorophenyl derivatives (e.g., Target Compound) exhibit stronger CNS penetration due to higher lipophilicity, while fluorobenzyl analogs () prioritize peripheral targets . Dihydroisoquinoline vs. Piperazine: Dihydroisoquinoline (Target Compound) may favor monoamine receptor binding, whereas piperazine-containing analogs () show broader receptor promiscuity .

Synthetic Challenges: The dihydroisoquinoline moiety in the Target Compound requires precise stereochemical control during synthesis, increasing complexity compared to simpler substituents like cyclopropyl () .

Pharmacokinetic Properties: Methylsulfanyl groups () improve metabolic stability but may reduce oral bioavailability. In contrast, the Target Compound’s dihydroisoquinoline could enhance brain uptake but risks cytochrome P450-mediated metabolism .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-(2-chlorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one, and how can reaction yields be optimized?

  • Methodology : Utilize condensation reactions between pyridazinone precursors and substituted aldehydes in ethanol with sodium ethoxide catalysis, as demonstrated for structurally analogous pyridazinones . Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) using design-of-experiment (DoE) approaches to enhance efficiency. Monitor intermediates via HPLC or LC-MS to track byproduct formation.

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended for refinement?

  • Methodology : Employ single-crystal X-ray diffraction followed by refinement using SHELXL (part of the SHELX suite) for small-molecule crystallography . Validate refinement parameters (e.g., R-factor, displacement ellipsoids) and resolve disorder using ORTEP-3 for graphical representation . Cross-validate hydrogen bonding and π-π stacking interactions with computational tools like Mercury or PLATON.

Q. What spectroscopic techniques are critical for characterizing its purity and structural integrity?

  • Methodology : Combine 1^1H/13^{13}C NMR for functional group analysis, FT-IR for carbonyl and aromatic C-H stretching verification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For purity assessment, use reverse-phase HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can researchers design a pharmacological study to evaluate its potential antidepressant activity, focusing on sigma receptor interactions?

  • Methodology : Conduct in vivo forced-swim tests (FST) and tail suspension tests (TST) in murine models, comparing immobility time reductions against reference antidepressants (e.g., imipramine) . Pair this with in vitro sigma receptor binding assays using 3^3H-DTG radioligand displacement studies in rat brain membranes. Validate selectivity via receptor subtype profiling (σ1 vs. σ2) .

Q. What experimental approaches resolve contradictions in bioactivity data across different assays?

  • Methodology : Apply meta-analysis tools to harmonize data from disparate assays (e.g., receptor binding vs. behavioral tests). Use multivariate statistics (ANOVA with post-hoc Tukey tests) to identify confounding variables (e.g., dose-response variability, solvent effects). Cross-validate findings with orthogonal assays, such as calcium flux measurements for functional receptor activity .

Q. How can computational modeling predict its binding affinity to target proteins, and what validation methods are recommended?

  • Methodology : Perform molecular docking (AutoDock Vina, Glide) against sigma receptor homology models. Refine poses using molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Validate predictions via site-directed mutagenesis of key receptor residues (e.g., Glu172 in σ1) and surface plasmon resonance (SPR) for kinetic binding analysis .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

  • Methodology : Use the shake-flask method to determine equilibrium solubility in pharmaceutically relevant solvents (e.g., PBS, DMSO, PEG-400). Apply Hansen solubility parameters (HSPs) to identify co-solvents or surfactants. For low-solubility batches, consider micronization or solid dispersion techniques with poloxamers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-chlorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(2-chlorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one

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